HPLC Correction Factor vs. Impurity E
N-Benzyl Epinephrine (Impurity D) requires a specific correction factor of 0.7 for accurate HPLC quantitation, as mandated by the European Pharmacopoeia (EP) and USP. This factor differs from that of other impurities, such as Impurity E, which has a correction factor of 0.6 [1]. This precise value is essential for meeting regulatory specifications in Abbreviated New Drug Applications (ANDAs) and during the commercial production of epinephrine [2].
| Evidence Dimension | HPLC Correction Factor for Impurity Quantitation |
|---|---|
| Target Compound Data | Correction Factor = 0.7 |
| Comparator Or Baseline | Epinephrine Impurity E (Correction Factor = 0.6) |
| Quantified Difference | Δ 0.1 (17% higher correction factor required) |
| Conditions | HPLC/UV analysis per EP and USP monographs for epinephrine |
Why This Matters
The distinct correction factor ensures accurate quantification of N-Benzyl Epinephrine in epinephrine drug substance and product, which is a regulatory requirement for ANDA submissions and batch release testing.
- [1] NCATS Inxight Drugs. N-Benzyl Epinephrine. Chromatographic Purity (HPLC/UV) correction factors. View Source
- [2] ChemWhat. N-Benzyl Epinephrine CAS#: 1095714-91-2. Applications for ANDA and commercial production. View Source
